Cas no 887353-24-4 (Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester)

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester is a specialized organophosphorus compound featuring a thiomethylene bridge and chlorophenyl substituents. Its tetraisopropyl ester modification enhances solubility in organic solvents, making it suitable for applications in coordination chemistry and catalysis. The compound's biphosphonic acid backbone provides strong chelating properties, particularly for metal ions, while the chlorophenyl groups contribute to its stability and reactivity in synthetic processes. This structure allows for versatile use in ligand design, material science, and as an intermediate in organophosphorus synthesis. The esterified form improves handling and storage compared to its free acid counterpart.
Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester structure
887353-24-4 structure
Product name:Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester
CAS No:887353-24-4
MF:C25H36O6P2S2Cl2
Molecular Weight:629.53334
CID:827006
PubChem ID:4647537

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester 化学的及び物理的性質

名前と識別子

    • BIS[(4-CHLOROPHENYL)THIOMETHYLENE]BIPHOSPHONIC ACID, TETRAISOPROPYL ESTER
    • 1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene
    • DTXSID10405229
    • FT-0663252
    • AKOS025295877
    • 887353-24-4
    • Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester
    • インチ: InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3
    • InChIKey: LHANPZPDVZSBJN-UHFFFAOYSA-N
    • SMILES: CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C

計算された属性

  • 精确分子量: 628.08100
  • 同位素质量: 628.0805606g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 37
  • 回転可能化学結合数: 14
  • 複雑さ: 693
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: 7.8

じっけんとくせい

  • PSA: 141.28000
  • LogP: 10.57530

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B419075-250mg
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
887353-24-4
250mg
$ 333.00 2023-04-18
TRC
B419075-100mg
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
887353-24-4
100mg
$ 150.00 2023-04-18
TRC
B419075-500mg
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
887353-24-4
500mg
$ 643.00 2023-04-18
TRC
B419075-50mg
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
887353-24-4
50mg
$ 104.00 2023-04-18
TRC
B419075-1g
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
887353-24-4
1g
$ 1171.00 2023-04-18

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester 関連文献

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Esterに関する追加情報

Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester (CAS No. 887353-24-4): A Comprehensive Overview in Modern Chemical Biology and Medicine

The compound Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester, identified by its CAS number 887353-24-4, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This innovative molecule has garnered considerable attention due to its unique structural properties and promising applications in therapeutic research. Its molecular framework, characterized by the presence of biphosphonic acid and thiomethylene groups, positions it as a versatile candidate for further exploration in drug development and biomaterial innovation.

In recent years, the field of chemical biology has witnessed a surge in the investigation of biphosphonic acid derivatives, owing to their remarkable ability to interact with biological systems. Biphosphonates, known for their stability and bioactivity, have been extensively studied for their potential in treating bone-related disorders, such as osteoporosis and bone cancer. The introduction of substituents like 4-chlorophenyl and tetraisopropyl groups in this compound enhances its pharmacological profile, making it an attractive candidate for further pharmacokinetic and toxicological studies.

The structural design of Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester incorporates key functional groups that contribute to its reactivity and biological interactions. The biphosphonic acid moiety is particularly noteworthy, as it exhibits strong affinity for calcium ions, a property that has been leveraged in the development of drugs targeting bone metabolism. Additionally, the thiomethylene group introduces a sulfur atom into the molecular structure, which can participate in various biochemical reactions, including nucleophilic substitutions and coordination with metal ions.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Molecular modeling studies suggest that Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester may exhibit favorable binding affinities with specific enzymes and receptors involved in metabolic pathways. This has opened up new avenues for its potential use in modulating these pathways, thereby offering therapeutic benefits in conditions such as metabolic disorders and inflammation.

The tetraisopropyl ester functionality provides additional stability to the molecule while allowing for controlled release mechanisms. This characteristic is particularly advantageous in drug delivery systems, where sustained release can enhance bioavailability and reduce side effects. Current research is exploring the feasibility of incorporating this compound into targeted drug delivery platforms, which could revolutionize treatments for various diseases.

In vitro studies have begun to uncover the multifaceted interactions of Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester with biological molecules. Initial findings indicate that it may interfere with the activity of certain enzymes implicated in cancer progression, suggesting its potential as an anti-cancer agent. Furthermore, its ability to chelate metal ions has led to investigations into its role as an antioxidant or free radical scavenger, which could be beneficial in combating oxidative stress-related diseases.

The synthesis of this compound presents unique challenges due to its complex structural requirements. However, modern synthetic methodologies have made significant strides in improving yield and purity. Researchers are now focusing on optimizing synthetic routes to ensure scalability for industrial applications. This includes exploring greener synthetic methods that minimize waste and reduce environmental impact.

The future prospects of Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester are vast and exciting. As our understanding of biological systems continues to evolve, so too will the applications of this compound. Whether it finds a role in treating metabolic disorders, cancer, or other conditions remains to be seen. However, one thing is certain: its unique properties make it a cornerstone of modern chemical biology research.

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